

Spectroscopic Profile of Methyl 4-Methoxypyridine-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 4-methoxypyridine-2-carboxylate*

Cat. No.: *B1332702*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **methyl 4-methoxypyridine-2-carboxylate** ($C_8H_9NO_3$), a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimentally derived public data, this document presents a combination of established physical properties and predicted spectral values based on established principles of spectroscopy. These predictions offer valuable benchmarks for researchers working with this compound.

Chemical Structure and Properties

- IUPAC Name: **Methyl 4-methoxypyridine-2-carboxylate**
- CAS Number: 29681-43-4[1]
- Molecular Formula: $C_8H_9NO_3$ [1]
- Molecular Weight: 167.16 g/mol [1][2]
- Appearance: White to light yellow powder or solid[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables detail the predicted ^1H and ^{13}C NMR spectral data for **methyl 4-methoxypyridine-2-carboxylate**, typically recorded in a solvent such as deuteriochloroform (CDCl_3).

Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
~8.30	d	~5.5	H-6
~7.50	d	~2.5	H-3
~6.90	dd	~5.5, ~2.5	H-5
~3.95	s	-	-COOCH ₃
~3.90	s	-	Ar-OCH ₃

Annotations: The pyridine ring protons are assigned based on the electronic effects of the substituents. The electron-withdrawing ester group at C-2 deshields the adjacent H-3 and H-6 protons. The electron-donating methoxy group at C-4 shields the adjacent H-3 and H-5 protons. The H-6 proton, being ortho to the nitrogen, is expected to be the most downfield. The H-3 proton is ortho to the ester and meta to the methoxy group, while the H-5 proton is meta to the ester and ortho to the methoxy group.

Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Carbon Assignment
~168.0	C=O (ester)
~165.0	C-4
~150.0	C-2
~148.0	C-6
~115.0	C-5
~110.0	C-3
~56.0	Ar-OCH ₃
~53.0	-COOCH ₃

Annotations: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The C-4 carbon, attached to the oxygen of the methoxy group, is expected to be significantly downfield. The ester carbonyl carbon appears at a characteristic downfield shift.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **methyl 4-methoxypyridine-2-carboxylate**.

Expected FT-IR Absorption Bands (ATR-Neat)

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3100-3000	Medium	C-H Stretch	Aromatic (Pyridine Ring)
~2990-2850	Medium	C-H Stretch	Aliphatic (-CH ₃)
~1730-1715	Strong	C=O Stretch	Ester
~1600, ~1480	Medium-Strong	C=C & C=N Stretch	Aromatic (Pyridine Ring)
~1280-1250	Strong	C-O Stretch (asymm.)	Aryl Ether
~1150-1080	Strong	C-O Stretch	Ester
~1050-1020	Medium	C-O Stretch (symm.)	Aryl Ether

Annotations: The most prominent peak is expected to be the strong carbonyl (C=O) stretch from the ester group.^[5] The presence of both aryl ether and ester functionalities will result in a complex and strong C-O stretching region in the fingerprint area of the spectrum.^[5]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **methyl 4-methoxypyridine-2-carboxylate**, Electron Impact (EI) ionization would likely be used.

- Exact Mass: 167.058243149 Da^[2]
- Ionization Method: Electron Impact (EI)

Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment	Notes
167	$[M]^{+\bullet}$	Molecular Ion
152	$[M - CH_3]^+$	Loss of a methyl radical from the methoxy group
136	$[M - OCH_3]^+$	Loss of a methoxy radical
108	$[M - COOCH_3]^+$	Loss of the carbomethoxy radical
78	$[C_5H_4N]^+$	Pyridyl cation fragment

Annotations: The molecular ion peak at m/z 167 is expected to be observed. Common fragmentation pathways for esters include the loss of the alkoxy group ($\bullet OCH_3$) or the entire carbalkoxy group ($\bullet COOCH_3$).^{[6][7][8]} Cleavage of the ether bond can also lead to the loss of a methyl radical.

Experimental Protocols

Standard protocols for obtaining the spectral data for a solid organic compound like **methyl 4-methoxypyridine-2-carboxylate** are detailed below.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.
- **Instrumentation:** A standard NMR spectrometer (e.g., Bruker, Varian) operating at a field strength of 300-600 MHz for 1H nuclei.
- **1H NMR Acquisition:** Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .

- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

FT-IR Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal (e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory.^[2] Apply pressure using the anvil to ensure good contact.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27).^[2]
- **Acquisition:** Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

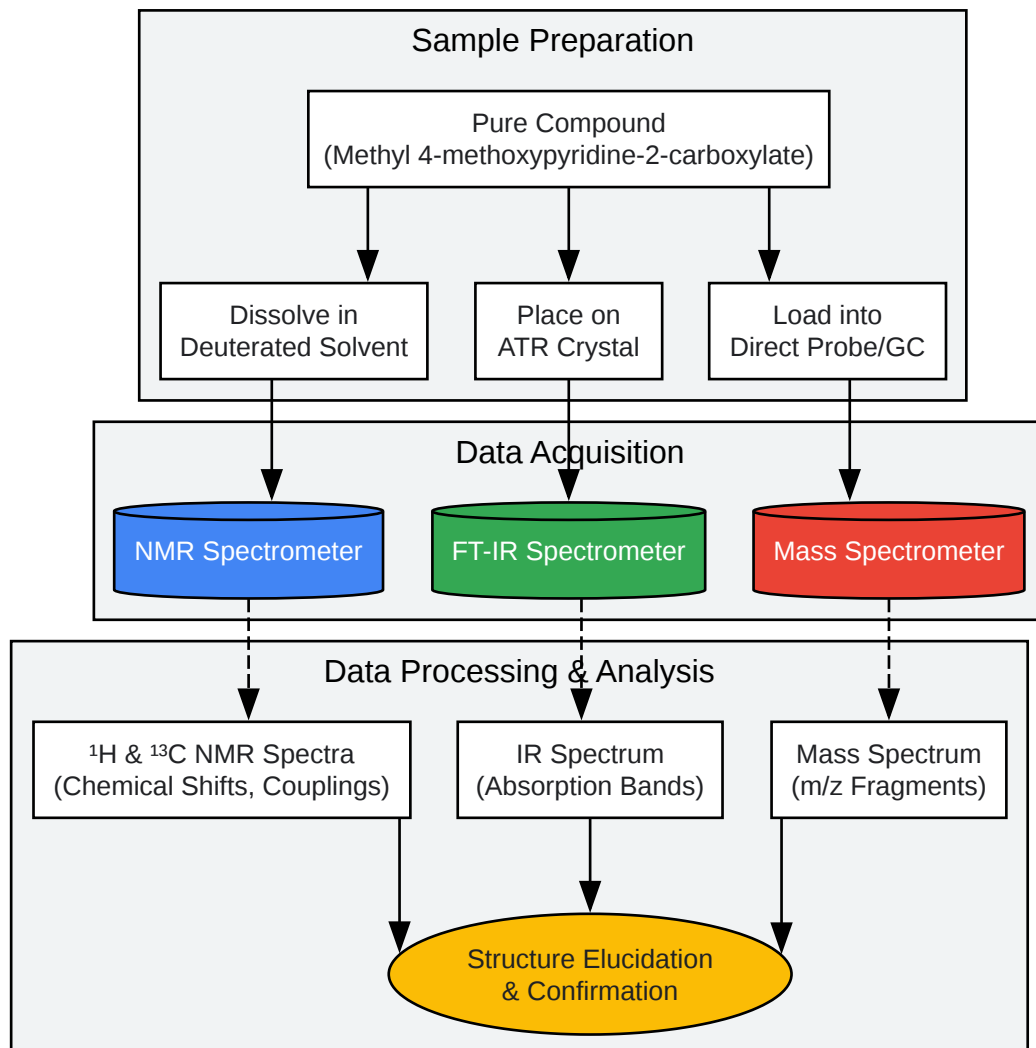
Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) for volatile compounds.
- **Ionization (EI):** In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[7]
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** Ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure chemical compound.

General Workflow for Spectroscopic Analysis



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